

# A Technical Guide to the Spectroscopic Analysis of Chlorpheniramine

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Compound of Interest		
Compound Name:	(2R,3S)-Chlorpheg	
Cat. No.:	B1139495	Get Quote

Disclaimer: The user's request specified "(2R,3S)-Chlorpheg". The compound Chlorpheniramine, which is chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, possesses a single chiral center. Therefore, it exists as a pair of enantiomers, (R)-chlorpheniramine and (S)-chlorpheniramine. The designation (2R,3S) implies the presence of two chiral centers and does not accurately describe the structure of Chlorpheniramine. The spectroscopic data presented herein pertains to Chlorpheniramine, often as a racemic mixture or as specified for a particular enantiomer, which is the most probable compound of interest.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Chlorpheniramine. It is intended for researchers, scientists, and professionals in the field of drug development.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for Chlorpheniramine.

<sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.60 - 7.10	m	8H	Aromatic protons
3.45	t, J=7.0 Hz	1H	СН
2.65	t, J=7.0 Hz	2H	CH <sub>2</sub>
2.35	S	6H	N(CH <sub>3</sub> ) <sub>2</sub>

Note: Data is for the maleate salt in DMSO-d6 at 400 MHz.[1] The aromatic region (7.60-7.10 ppm) includes signals from both the chlorophenyl and pyridinyl rings, as well as the maleate counter-ion.

### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.3	C=O (maleate)
162.2	Aromatic C
149.3	Aromatic C
141.2	Aromatic C
138.4	Aromatic C
134.8	C=C (maleate)
131.5	Aromatic C
128.9	Aromatic C
126.7	Aromatic C
122.5	Aromatic C
56.4	CH <sub>2</sub>
44.1	N(CH₃)₂
38.2	СН



Note: Data is for the maleate salt in DMSO-d6.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like Chlorpheniramine maleate is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O) in a 5 mm NMR tube.
- Instrument Setup:
  - Use a spectrometer with a field strength of 400 MHz or higher for better resolution.
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
- Data Acquisition:
  - Acquire the ¹H NMR spectrum.
  - Acquire the proton-decoupled <sup>13</sup>C NMR spectrum.
- Data Processing:
  - Apply Fourier transformation to the raw data (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

A standardized protocol involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a 90 MHz or higher spectrometer, often with an internal standard like



tert-butanol for quantification[2][3].

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3200	N-H stretch (secondary amine salt)
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1708	C=O stretch (maleate)
1600-1450	Aromatic C=C stretch
1355	C-N stretch
825	p-substituted benzene C-H bend
760	C-Cl stretch

Note: The data corresponds to Chlorpheniramine maleate as a KBr disc or nujol mull[1].

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
  - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
  - Press the sample firmly against the crystal using the pressure clamp to ensure good contact.



#### Data Acquisition:

- Collect the IR spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - Perform a background subtraction.
  - The resulting spectrum will be of absorbance or transmittance versus wavenumber.

Non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules can be performed using chemometrics-assisted attenuated total reflectance infrared spectroscopy (ATR-IR)[4][5].

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data (LC-MS/MS)

m/z	Assignment
275.131	[M+H] <sup>+</sup> (protonated molecule)
230.074	[M+H - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
232.070	Isotopic peak of 230
167.073	[C12H9N]+ (fragment)

Note: Data obtained via LC-MS with a qTof instrument in positive ion mode[6].

Experimental Protocol for Mass Spectrometry (LC-MS)

A typical procedure for analyzing Chlorpheniramine by LC-MS is as follows:

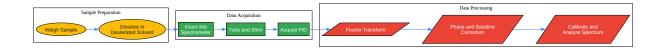


- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., in the ng/mL to μg/mL range). Plasma samples may require a liquid-liquid or solid-phase extraction step[7]
  [8].
- Liquid Chromatography (LC):
  - Inject the sample onto an appropriate LC column (e.g., C18).
  - Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid)
    to elute the compound.
- Mass Spectrometry (MS):
  - The eluent from the LC is directed into the mass spectrometer source (e.g., electrospray ionization - ESI).
  - Set the mass spectrometer to operate in positive ion mode.
  - Acquire full scan mass spectra or use selected reaction monitoring (SRM) for targeted quantification[9].
- Data Analysis:
  - Identify the molecular ion peak ([M+H]+).
  - Analyze the fragmentation pattern to confirm the structure.

## **Visualizations**

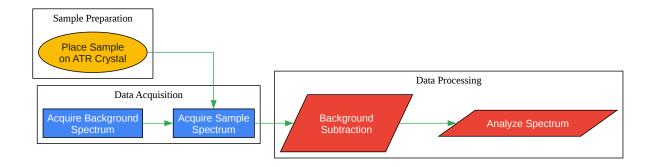
Below are diagrams illustrating the general workflows for the spectroscopic techniques described.





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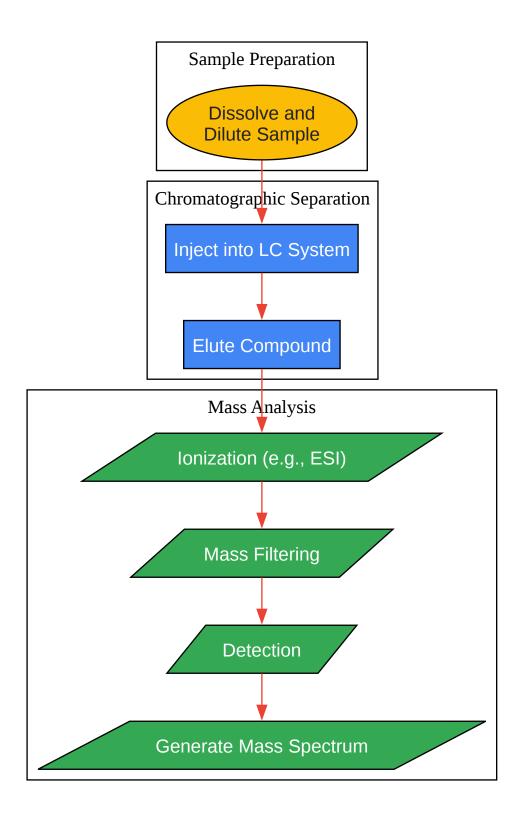
## NMR Experimental Workflow



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ATR-FTIR Experimental Workflow





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LC-MS Experimental Workflow



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